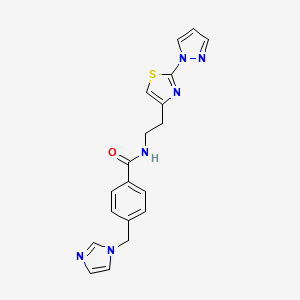![molecular formula C18H26N4O4S B2459551 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034532-73-3](/img/structure/B2459551.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Achieved through alkylation reactions.
Utilizes reagents like ethyl halides under anhydrous conditions.
Sulfonylation of Piperidine:
Piperidine undergoes sulfonylation with methylsulfonyl chloride.
Typically performed in the presence of a base like triethylamine.
Coupling Reactions:
Final coupling of intermediates to form the desired carboxamide compound.
Utilizes reagents such as coupling agents (e.g., EDCI, HOBt).
Industrial Production Methods:
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Key considerations include:
Scalability of Reactions:
Use of continuous flow reactors.
Optimization of reaction parameters.
Purification Techniques:
Chromatography.
Crystallization methods.
Environmental and Safety Considerations:
Waste management.
Safe handling of reagents and solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[2,3-c]pyridine Core:
Starting from a suitable pyridine derivative.
Involves cyclization reactions under controlled conditions.
Specific reagents such as strong acids or bases may be required.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions may target the carbonyl group, leading to alcohol derivatives.
Substitution:
The piperidine and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acid chlorides, under conditions like reflux or microwave-assisted synthesis.
Major Products:
Oxidation products: Sulfone or sulfoxide derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Varied depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Utilized in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in organic transformations.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and receptors.
Cellular Research: Used in cell culture studies to probe biological pathways.
Medicine:
Pharmacological Investigations: Studied for potential therapeutic applications.
Drug Development: As a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Incorporated into polymers or materials with specific properties.
Analytical Chemistry: Utilized in various analytical techniques.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs:
Piperidine derivatives:
N-(1-methylsulfonyl)piperidine.
N-(1-ethylpiperidine)-4-carboxamide.
Pyrrolopyridine derivatives:
N-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Uniqueness:
Its combination of piperidine and pyrrolopyridine moieties imparts unique properties.
Enhanced binding affinity to specific molecular targets.
Potential for diverse reactivity and applications in synthetic chemistry.
Conclusion
This compound is a versatile and complex compound with a wide range of applications in science and industry. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a valuable molecule for research and development. Its unique structure and properties set it apart from similar compounds, highlighting its potential in future scientific discoveries.
Propiedades
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-20-9-4-14-5-10-21(18(24)16(14)20)13-8-19-17(23)15-6-11-22(12-7-15)27(2,25)26/h4-5,9-10,15H,3,6-8,11-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQSRJGHVOFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)




![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2459478.png)






![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
